[5-(6-Aminopurin-9-yl)-3-hydroxy-4-(oxyphosphinyloxyphosphinyl)oxolan-2-yl]met hyl {[5-(3-carbamoylpyridyl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxyphosphor yl) hydrogen phosphate, potassium salt
Beschreibung
Central Role as a Universal Electron Carrier and Reductant in Cellular Processes
NADP functions as a universal electron carrier, accepting electrons and hydrogen atoms to form its reduced counterpart, NADPH. biologydictionary.netbrainly.invedantu.com In this reduced state, NADPH serves as a potent reducing agent, donating electrons to a multitude of anabolic (biosynthetic) reactions. units.itscienceabc.com These reductive biosyntheses are crucial for the creation of essential cellular components.
Key anabolic pathways reliant on NADPH include:
Fatty Acid Synthesis: The production of fatty acids, foundational components of cell membranes and energy storage molecules, is a reductive process that requires NADPH. units.itscienceabc.com
Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and various steroid hormones depends on the reducing power of NADPH. scienceabc.comwikipedia.org
Nucleic Acid Synthesis: The formation of DNA and RNA, the blueprints of life, involves steps that utilize NADPH. scienceabc.comwikipedia.org Specifically, the reduction of ribonucleotides to deoxyribonucleotides is an NADPH-dependent process. units.it
Amino Acid Synthesis: The production of certain amino acids, the building blocks of proteins, also requires NADPH. units.it
Beyond its role in building complex molecules, NADPH is critically important for protecting cells from oxidative stress. It provides the reducing equivalents necessary to regenerate antioxidants, such as glutathione (B108866), which neutralize harmful reactive oxygen species (ROS). wikipedia.orgnih.gov
Distinction and Interrelationship with Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD/NADH) Redox Couples
While both NADP/NADPH and NAD/NADH are vital redox couples, they are not interchangeable and have distinct metabolic roles. units.itquora.com The primary distinction lies in their main functions:
NADP/NADPH: This couple is predominantly involved in anabolic (biosynthetic) pathways. scienceabc.comquora.comwikipedia.org The cellular environment typically maintains a high ratio of NADPH to NADP+, ensuring a ready supply of reducing power for synthesis and antioxidant defense. wikipedia.orgnih.gov
NAD/NADH: This couple is primarily associated with catabolic (breakdown) reactions. quora.comwikipedia.org During processes like glycolysis and the citric acid cycle, NAD+ is reduced to NADH as nutrients are broken down to release energy. wikipedia.orglumenlearning.compressbooks.pub The cell generally maintains a high ratio of NAD+ to NADH, which favors the oxidation of fuel molecules. wikipedia.org
The synthesis of NADP+ itself is directly linked to NAD+, as it is formed by the phosphorylation of NAD+ by an enzyme called NAD+ kinase. units.itaatbio.com This highlights the interrelationship and the cell's ability to regulate the pools of these two crucial coenzymes based on its metabolic needs.
Evolutionary Significance of Dual Pyridine (B92270) Nucleotide Systems
The existence of two distinct but structurally similar pyridine nucleotide systems (NADP/NADPH and NAD/NADH) is a testament to a crucial evolutionary development. units.it This separation allows for the independent regulation of anabolic and catabolic processes, which is essential for efficient cellular metabolism. quora.com
If a single coenzyme were responsible for both the breakdown of molecules for energy and the synthesis of new cellular components, it would create a futile cycle. The cell would be simultaneously breaking down and building up the same molecules, leading to a massive waste of energy. By having separate pools of NAD+/NADH for catabolism and NADP+/NADPH for anabolism, the cell can maintain distinct redox potentials for these opposing metabolic functions, ensuring that both processes can occur efficiently and be independently controlled. units.itwikipedia.org The evolution of this dual system was a pivotal step in the development of complex cellular life, allowing for the sophisticated regulation of metabolic pathways that we observe today. frontiersin.orgbiorxiv.orgasm.org
Structure
2D Structure
Eigenschaften
IUPAC Name |
potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N7O17P3.K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTBYWSDZWYADH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27KN7O17P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656527 | |
| Record name | potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-45-7 | |
| Record name | potassium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Interconversion of Nadp H
De Novo Synthesis Pathways of NADP(H) Precursors
While NADP+ is not synthesized "de novo" in the traditional sense of building from simple molecules, its essential precursor, NAD+, is. The de novo synthesis of NAD+ can occur through two primary pathways which converge on the formation of quinolinate. One pathway starts from the amino acid tryptophan via the kynurenine (B1673888) pathway, and the other begins with aspartate. researchgate.netresearchgate.netresearchgate.net These pathways ultimately provide the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) that is the direct substrate for NADP+ synthesis. pnas.orgnih.gov
The synthesis of NAD+ and NADP(H) is fundamental to a wide array of cellular functions and has significant implications for human health. nih.gov Dysregulation of these pathways has been linked to various pathological conditions. nih.gov
Role of NAD Kinase (NADK) in NADP(H) Production
The sole and indispensable enzyme responsible for the de novo synthesis of NADP+ is NAD kinase (NADK). pnas.orgnih.govresearchgate.net This enzyme catalyzes the phosphorylation of NAD+ at the 2' position of the ribose ring that carries the adenine moiety, utilizing ATP as the phosphate (B84403) donor. pnas.orgwikipedia.org This reaction is the only known mechanism for producing NADP+ and is evolutionarily conserved across all domains of life, highlighting its fundamental importance. nih.gov
NADK activity is a critical determinant of cellular NADP+ levels. nih.gov In eukaryotic cells, distinct isoforms of NADK exist to maintain separate NADP(H) pools within different subcellular compartments, such as the cytosol and mitochondria, which is essential for their specific metabolic functions. medicineinnovates.comnih.gov For instance, in humans, NADK is found in the cytosol, while a separate mitochondrial NAD kinase (MNADK or NADK2) is responsible for the mitochondrial NADP(H) pool. medicineinnovates.comnih.gov The activity of NADK is highly regulated by the cell's redox state and can be stimulated by factors like calcium/calmodulin binding in certain cell types. wikipedia.org
NAD(H) as Essential Precursor for NADP(H) Biosynthesis
Nicotinamide adenine dinucleotide, in both its oxidized (NAD+) and reduced (NADH) forms, serves as the essential and direct precursor for the biosynthesis of NADP(H). pnas.orgnih.govwikipedia.org The primary reaction, catalyzed by NAD kinase, directly phosphorylates NAD+ to yield NADP+. pnas.orgnih.gov Some forms of NAD+ kinase, particularly the mitochondrial isoform, are also capable of utilizing NADH as a substrate to directly produce NADPH. wikipedia.org
The availability of the NAD(H) pool is therefore a critical factor in the cell's capacity to produce NADP(H). This underscores the interconnectedness of these two vital pyridine (B92270) nucleotide pools.
Salvage Pathways Contributing to NADP(H) Pool Maintenance
In addition to de novo synthesis of its precursor, the cellular NAD+ pool is predominantly maintained through salvage pathways, which recycle nicotinamide and other precursors back into NAD+. researchgate.netwikipedia.orgnih.gov These pathways are crucial for sustaining the high turnover of NAD+ and, consequently, the production of NADP+. The salvage pathway is considered the primary source of NAD+ biosynthesis in most mammalian cells. researchgate.netnih.gov Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide riboside kinase (NRK) are key players in these recycling routes. nih.govnih.gov By efficiently regenerating NAD+, the salvage pathways ensure a continuous supply of the substrate required by NAD kinase to maintain the cellular NADP(H) pool. wikipedia.org
Enzymes Catalyzing NADP(H) Interconversion and Pool Regulation
The balance between the different forms of NADP (NADP+ and NADPH) and its dephosphorylated counterpart NAD(H) is dynamically regulated by a set of specific enzymes. These enzymes play a crucial role in controlling the size and redox state of the NADP(H) pool, thereby modulating the metabolic pathways that depend on this coenzyme.
NADP+ Phosphatases (e.g., Nocturnin)
While NAD kinases are responsible for the synthesis of NADP+, a reverse reaction is catalyzed by NADP+ phosphatases, which remove the 2'-phosphate group from NADP(H) to regenerate NAD(H). wikipedia.orgtdl.org A key enzyme in this process is Nocturnin (NOC), a rhythmically expressed protein that functions as an NADP(H) phosphatase. tdl.orgpnas.orgnih.gov Nocturnin preferentially dephosphorylates NADPH to NADH and to a lesser extent NADP+ to NAD+. pnas.org
The expression of Nocturnin is under the control of the circadian clock, with its levels peaking during the early dark phase. nih.govtdl.org This rhythmic activity suggests that Nocturnin plays a role in regulating the local intracellular concentrations of NADP(H) in a time-of-day-dependent manner. nih.govtdl.org Nocturnin has been shown to exist in both mitochondrial and cytoplasmic isoforms, allowing for the regulation of NADP(H) pools in different subcellular compartments. pnas.orgtdl.org
| Property | Description | Reference |
|---|---|---|
| Enzymatic Activity | Catalyzes the dephosphorylation of NADP(H) to NAD(H) | tdl.orgpnas.orgnih.gov |
| Substrate Preference | Higher activity towards NADPH compared to NADP+ | pnas.org |
| Regulation | Expression is regulated by the circadian clock | nih.govtdl.org |
| Subcellular Localization | Exists in both mitochondrial and cytoplasmic isoforms | pnas.orgtdl.org |
Nicotinamide Nucleotide Transhydrogenase (NNT) Activity
Nicotinamide nucleotide transhydrogenase (NNT) is an integral protein of the inner mitochondrial membrane that plays a crucial role in regulating the mitochondrial redox balance. rupress.orgwikipedia.org NNT catalyzes the transfer of a hydride ion between NADH and NADP+, a reaction that is coupled to the translocation of protons across the inner mitochondrial membrane. rupress.orgwikipedia.org
Under most physiological conditions, NNT utilizes the energy from the mitochondrial proton gradient to drive the reduction of NADP+ to NADPH at the expense of NADH oxidation. wikipedia.orgnih.gov This process allows for the maintenance of a high NADPH/NADP+ ratio within the mitochondria, which is essential for antioxidant defense and various biosynthetic processes. rupress.orgwikipedia.org NNT is a major source of mitochondrial NADPH and its activity is critical for mitigating oxidative stress. nih.govrupress.org The direction of the reaction catalyzed by NNT can be influenced by the cellular redox state. nih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Location | Inner mitochondrial membrane | wikipedia.org |
| Function | Couples hydride transfer between NAD(H) and NADP(H) to proton translocation | wikipedia.org |
| Primary Reaction | NADH + NADP+ + H+ (out) → NAD+ + NADPH + H+ (in) | rupress.orgwikipedia.org |
| Physiological Role | Maintains a high mitochondrial NADPH/NADP+ ratio for antioxidant defense and biosynthesis | rupress.orgwikipedia.org |
Enzymology of Nadp H Dependent Reactions
Key NADP(H)-Dependent Dehydrogenases and Reductases
A diverse group of enzymes relies on NADP(H) to carry out essential metabolic functions. These enzymes are found across various cellular compartments and are integral to pathways such as the pentose (B10789219) phosphate (B84403) pathway, the citric acid cycle, and amino acid metabolism.
The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis and is a major source of NADPH for reductive biosynthesis and protection against oxidative stress. wikipedia.orgnih.gov Two key NADP+-dependent enzymes, Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), are central to the oxidative phase of this pathway. wikipedia.orgwikipedia.org
Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first committed step of the PPP, the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH. wikipedia.orgebi.ac.uk This reaction is the rate-limiting step of the pathway. wikipedia.orglibretexts.org G6PD is subject to regulation by the cellular ratio of NADPH to NADP+; high levels of NADPH inhibit the enzyme, while an increased demand for NADPH (leading to higher NADP+ levels) stimulates its activity. wikipedia.orgnih.gov
6-phosphogluconate dehydrogenase (6PGD) performs the subsequent step in the oxidative PPP, catalyzing the oxidative decarboxylation of 6-phosphogluconate to ribulose 5-phosphate. wikipedia.orgebi.ac.ukwikipedia.org This reaction also generates a molecule of NADPH. wikipedia.orgproteopedia.org The product, ribulose 5-phosphate, serves as a precursor for the synthesis of nucleotides. wikipedia.org
| Enzyme | Substrate | Product(s) | Pathway | Primary Function |
|---|---|---|---|---|
| Glucose-6-phosphate dehydrogenase (G6PD) | Glucose-6-phosphate | 6-phosphoglucono-δ-lactone, NADPH | Pentose Phosphate Pathway | Rate-limiting step in NADPH production for reductive biosynthesis and antioxidant defense. wikipedia.orgwikipedia.org |
| 6-phosphogluconate dehydrogenase (6PGD) | 6-phosphogluconate | Ribulose 5-phosphate, CO2, NADPH | Pentose Phosphate Pathway | Generates NADPH and a precursor for nucleotide synthesis. wikipedia.orgwikipedia.orgebi.ac.uk |
Isocitrate dehydrogenases (IDHs) are enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.org In humans, there are three isoforms of this enzyme. While IDH3 is dependent on NAD+ and functions within the mitochondrial citric acid cycle, IDH1 and IDH2 are NADP+-dependent. wikipedia.orgnih.gov
IDH1 is found in the cytoplasm and peroxisomes. wikipedia.orgnih.gov It plays a crucial role in supplying NADPH for cytoplasmic processes, including defense against oxidative damage and reductive biosynthesis. nih.gov
IDH2 is located in the mitochondria and, like IDH1, utilizes NADP+ as its cofactor. wikipedia.orgnih.gov It contributes to the mitochondrial pool of NADPH, which is important for antioxidant defense within this organelle. nih.gov
The user's query mentioned IDP3, however, the common nomenclature refers to IDH3, which is an NAD+-dependent enzyme and therefore outside the scope of this section. The focus remains on the NADP+-dependent isoforms, IDH1 and IDH2.
| Isoform | Cellular Location | Cofactor | Primary Function |
|---|---|---|---|
| IDH1 | Cytosol, Peroxisomes | NADP+ | Cytoplasmic NADPH production for antioxidant defense and biosynthesis. wikipedia.orgnih.gov |
| IDH2 | Mitochondria | NADP+ | Mitochondrial NADPH production for antioxidant defense. wikipedia.orgnih.gov |
NADP-dependent malic enzyme (NADP-ME), including the cytosolic isoform ME1, catalyzes the oxidative decarboxylation of malate (B86768) to pyruvate (B1213749), producing CO2 and NADPH in the process. wikipedia.orgfrontiersin.org This enzyme is involved in several metabolic pathways, including pyruvate metabolism and carbon fixation in certain plants. wikipedia.orgwikipedia.org In plants, NADP-ME is one of the key enzymes in C4 and CAM photosynthesis, where it helps to concentrate CO2 for fixation by RuBisCO. wikipedia.org In other organisms, it provides a source of NADPH for various biosynthetic processes. nih.gov
Beyond the central metabolic pathways, numerous other dehydrogenases utilize NADP(H) as a cofactor.
Aldehyde Dehydrogenase (NADP+): This enzyme belongs to a family of oxidoreductases that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.org The reaction involves an aldehyde, NADP+, and water as substrates, yielding a carboxylic acid, NADPH, and a proton. wikipedia.org Some aldehyde dehydrogenases can utilize either NAD+ or NADP+ as a cofactor. wikipedia.org
Glutamate (B1630785) Dehydrogenase (NADP+): This enzyme catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849), using NADP+ as a cofactor. wikipedia.orgwikipedia.org The systematic name for this enzyme is L-glutamate:NADP+ oxidoreductase (deaminating). wikipedia.org In some organisms, distinct glutamate dehydrogenase isoenzymes show strict specificity for either NAD+ or NADP+. mdpi.com The NADP+-specific form is often involved in biosynthetic functions, such as the assimilation of ammonia into amino acids. mdpi.com
Enzyme Kinetics of NADP(H)-Dependent Enzymes
The kinetics of NADP(H)-dependent enzymes are fundamental to understanding their regulatory roles in metabolism. Reaction mechanisms and substrate specificity are key aspects of their function.
NADP(H)-dependent dehydrogenases catalyze redox reactions through the transfer of a hydride ion from the substrate to NADP+ or from NADPH to the substrate. researchgate.net The reaction mechanism often involves a stereospecific transfer of this hydride. researchgate.net There are four distinct stereochemical patterns for the hydride transfer from the coenzyme to a carbonyl substrate, which result in the formation of either (R)- or (S)-alcohols, depending on which face of the carbonyl group is attacked and which prochiral hydrogen of NADPH is transferred. researchgate.net
Substrate specificity is a critical feature of these enzymes. For instance, the specificity for NADP+ over NAD+ is often determined by the presence of specific amino acid residues in the coenzyme binding site that can accommodate the 2'-phosphate group of NADP+. nih.govfrontiersin.org In many NADP+-dependent enzymes, a positively charged or hydrogen-bond-donating residue, such as arginine or lysine (B10760008), interacts with this phosphate group. nih.govfrontiersin.org The class 3 family of aldehyde dehydrogenases is unusual in its ability to function with either NAD+ or NADP+. nih.gov
Allosteric Regulation and Cooperativity
Allosteric regulation is a fundamental mechanism for controlling the activity of NADP(H)-dependent enzymes. This form of regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as an allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity, either by activation or inhibition. wikipedia.org Allosteric regulation allows cells to fine-tune metabolic pathways in response to fluctuating concentrations of substrates and products. wikipedia.org
For instance, two isoenzymes of NADP-malic enzyme in Arabidopsis thaliana, NADP-ME2 and NADP-ME3, share 90% sequence identity but exhibit distinct regulatory properties. nih.gov Despite highly conserved active sites, they possess different allosteric sites that allow them to interact differently with C4 acids like fumarate (B1241708) and succinate. nih.gov Chimeric studies have identified specific domains responsible for these regulatory differences. The region from amino acid 303 to the C-terminus of NADP-ME2 is crucial for its activation by fumarate, while a different region in NADP-ME3 is involved in pH-dependent inhibition by high malate concentrations. nih.gov
Human NAD-dependent isocitrate dehydrogenase (HsIDH3), a key enzyme in the TCA cycle, functions as a heterooctamer and is allosterically regulated by metabolites such as citrate (B86180) (CIT) and ADP. researchgate.netnih.gov Structural and biochemical analyses reveal that the activation signal from the allosteric site is transmitted to the active sites via "clasp domains," highlighting the intricate molecular mechanism of its regulation. researchgate.netnih.gov
Cooperativity is another critical aspect of the regulation of some NADP(H)-dependent enzymes. This phenomenon occurs in proteins with multiple binding sites, where the binding of a ligand to one site influences the affinity of the other sites for subsequent ligands. wikipedia.org Cooperativity can be positive, where binding increases the affinity of other sites, or negative, where it decreases affinity. wikipedia.org
An example of negative cooperativity is observed in F420H2:NADP(+) Oxidoreductase (Fno), an enzyme that catalyzes the reduction of NADP+. researchgate.net While kinetics with respect to one substrate (F420) follow a standard Michaelis-Menten model, varying the concentration of NADPH results in non-Michaelis-Menten behavior. researchgate.net A downward concave double reciprocal plot and transient state kinetic data suggest that negative cooperativity occurs between the two identical monomers of the enzyme, indicating that product release is rate-limiting and occurs at one active site at a time. researchgate.net This suggests Fno may function as a regulatory enzyme. researchgate.net
| Regulatory Mechanism | Effector Molecule(s) | Affected Enzyme | Outcome |
| Allosteric Activation | Fumarate, Succinate | Arabidopsis thaliana NADP-malic enzyme 2 (NADP-ME2) nih.gov | Increased enzyme activity |
| Allosteric Activation | Citrate (CIT), ADP | Human NAD-dependent isocitrate dehydrogenase (HsIDH3) researchgate.netnih.gov | Increased enzyme activity |
| Allosteric Inhibition | High Malate Concentration | Arabidopsis thaliana NADP-malic enzyme 3 (NADP-ME3) nih.gov | Decreased enzyme activity |
| Negative Cooperativity | NADPH | F420H2:NADP(+) Oxidoreductase (Fno) researchgate.net | Binding of NADPH to one subunit decreases the affinity of the other subunit. |
Structural Biology of NADP(H)-Binding Domains
The ability of enzymes to bind NADP(H) is dictated by specific three-dimensional structures within the protein. A recurring and evolutionarily successful structural unit, the Rossmann-like fold, is found in a vast number of nucleotide-binding enzymes. nih.gov
Rossmann Fold Motif and ADP-Binding βαβ Fold
The Rossmann fold is a common and widely distributed super-secondary structure found in proteins that bind nucleotides, including NADP+. wikipedia.orgnih.gov This tertiary fold is characterized by a series of alternating β-strands and α-helical segments. wikipedia.orgresearchgate.net The core of the structure consists of a three-layered α/β/α sandwich, with a central parallel β-sheet flanked by α-helices. nih.gov The classical Rossmann fold contains six parallel beta strands arranged in the order 3-2-1-4-5-6. wikipedia.org
The most conserved and fundamental component of the Rossmann fold is the initial beta-alpha-beta (βαβ) motif. wikipedia.orgnih.gov Because this segment makes direct contact with the adenosine (B11128) diphosphate (B83284) (ADP) portion common to coenzymes like NAD, FAD, and NADP, it is frequently referred to as the "ADP-binding βαβ fold". wikipedia.orgnih.govproteopedia.org Key features of this motif are critical for its function:
Glycine-Rich Loop: A tight hairpin turn between the first β-strand and the subsequent α-helix contains a conserved glycine-rich sequence (Gly-x-Gly-x-x-Gly, with variations). nih.govresearchgate.net The flexibility afforded by the glycine (B1666218) residues allows the polypeptide backbone to make a sharp turn, positioning it to interact with the phosphate groups of the ADP moiety. nih.govresearchgate.net
Conserved Aspartate: A conserved aspartate or glutamate residue is often found at the C-terminal end of the second β-strand, where it is involved in binding the ribose of the nucleotide. nih.gov
While the initial βαβ fold is highly conserved, the structures of segments connecting the additional strands can vary significantly among different enzymes. nih.gov Phylogenetic analysis of NADP-binding enzymes has revealed that specific sequence motifs within the fold are strictly conserved, underscoring its fundamental importance for coenzyme binding. wikipedia.org
| Structural Feature | Description | Function |
| Rossmann Fold | A tertiary structure of alternating β-strands and α-helices (α/β/α sandwich). nih.govwikipedia.org | Binds nucleotide cofactors like NADP+. wikipedia.org |
| β-α-β (βαβ) Motif | The core, most conserved unit of the Rossmann fold. wikipedia.orgnih.gov | Forms the primary contact point with the ADP moiety of the cofactor. nih.gov |
| ADP-Binding βαβ Fold | An alternative name for the initial βαβ motif, emphasizing its function. wikipedia.orgproteopedia.org | Accommodates the common ADP component of NADP, NAD, and FAD. nih.gov |
| Glycine-Rich Loop | A conserved sequence (e.g., Gly-x-Gly-x-x-Gly) in the turn between the first β-strand and α-helix. nih.govresearchgate.net | Allows a sharp turn of the polypeptide chain to interact with the cofactor's phosphate groups. nih.gov |
Ligand-Induced Conformational Changes in NADP(H)-Binding Proteins
The binding of NADP(H) to its target protein is not a simple lock-and-key interaction but is often a dynamic process that induces significant conformational changes in the protein's structure. nih.gov These changes are essential for catalytic activity, regulation, and interaction with other molecules.
A notable example is the human protein HSCARG, which functions as an NADP(H) sensor. pnas.org In its NADP+-free form, a portion of the Rossmann fold is disordered. pnas.org Upon NADP+ binding, a remarkable restructuring occurs: an extended loop (residues 127-133) transforms into an α-helix, restoring the integrity of the Rossmann fold. pnas.org This ligand-induced change allows the protein to form an asymmetrical dimer, which is proposed to be a key part of its mechanism for sensing intracellular NADP(H) levels. pnas.org
Similarly, proton-translocating transhydrogenase (TH) exhibits conformational changes within its NADP(H)-binding domain (dIII). nih.govacs.org Crystal structures have revealed that a specific region, loop D, can exist in two distinct conformations: "open" and "closed". nih.govacs.org In the open state, the nicotinamide (B372718) ring is exposed to the solvent, while the closed state shields it, a change that would directly impact hydride transfer. nih.govacs.org These two conformations are observed for both NADP+ and NADPH bound states, suggesting that the protein can cycle through four distinct states (NADP-open, NADP-closed, NADPH-open, and NADPH-closed) that are crucial to its proton-translocating mechanism. nih.govacs.org
In NADPH-cytochrome P450 oxidoreductase (CYPOR), the binding and release of the cofactor are also controlled by conformational changes. Movement of the Gly631–Asn635 loop is essential for permitting NADP(H) binding and subsequent NADP+ release. nih.gov This loop movement is coupled to larger domain movements that facilitate the transfer of electrons from the FAD domain to the FMN domain. nih.gov
| Protein | Ligand | Induced Conformational Change | Functional Consequence |
| HSCARG | NADP+ | An extended loop transforms into an α-helix, completing the Rossmann fold. pnas.org | Facilitates the formation of an asymmetrical dimer, enabling the protein to act as an NADP(H) sensor. pnas.org |
| Transhydrogenase (dIII domain) | NADP(H) | "Loop D" switches between an "open" and a "closed" conformation. nih.govacs.org | Shields/exposes the nicotinamide ring, which is critical for controlling hydride transfer and proton translocation. nih.govacs.org |
| NADPH-Cytochrome P450 Oxidoreductase (CYPOR) | NADP(H) | Movement of the Gly631–Asn635 loop. nih.gov | Controls cofactor binding and release, which facilitates larger domain movements required for interflavin electron transfer. nih.gov |
Cellular and Subcellular Compartmentalization of Nadp H Metabolism
Distinct NADP(H) Pools within Cytosol, Mitochondria, and Chloroplasts
The concentration and redox state (NADP+/NADPH ratio) of the NADP(H) pool are not uniform throughout the cell; instead, they are distinctly maintained within separate subcellular compartments to meet the specific metabolic demands of that organelle. elsevierpure.comnih.govresearchgate.net This separation is crucial as NADPH itself cannot freely diffuse across the inner mitochondrial and other organellar membranes. uh.eduquora.comquora.com
Cytosol: The cytosolic NADP(H) pool is primarily maintained in a highly reduced state (a low NADP+/NADPH ratio). nih.gov This reducing power is essential for anabolic pathways, such as the synthesis of fatty acids and steroids, and for nucleotide production via the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The primary sources of cytosolic NADPH are the two oxidative enzymes of the PPP: Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.govresearchgate.net Other contributing enzymes include cytosolic NADP+-dependent isocitrate dehydrogenase (IDH1) and malic enzyme 1 (ME1). nih.govresearchgate.net This robust pool of NADPH is also the main line of defense against cytosolic oxidative stress, providing the necessary electrons for enzymes like glutathione (B108866) reductase and thioredoxin reductase.
Mitochondria: In contrast to the cytosol, the mitochondrial matrix requires its own distinct pool of NADPH. elsevierpure.comnih.gov This pool is generated by several key enzymes located within the matrix, including NADP+-dependent isocitrate dehydrogenase (IDH2), glutamate (B1630785) dehydrogenase (GLUD), nicotinamide (B372718) nucleotide transhydrogenase (NNT), and mitochondrial malic enzyme (ME3). researchgate.net Mitochondrial NADPH is critical for antioxidant defense within the organelle, particularly for the regeneration of reduced glutathione via glutathione reductase to detoxify reactive oxygen species (ROS) produced during oxidative phosphorylation. mdpi.com It also serves as a cofactor for biosynthetic reactions that occur within the mitochondria.
Chloroplasts: In plant cells and other photosynthetic eukaryotes, chloroplasts are major sites of NADPH production. During the light-dependent reactions of photosynthesis, ferredoxin-NADP+ reductase harnesses light energy to reduce NADP+ to NADPH. This chloroplast-generated NADPH is a vital source of reducing power for the Calvin cycle, where carbon dioxide is fixed into carbohydrates. The redox state within chloroplasts is highly dynamic, with the NADPH/NADP+ ratio increasing significantly upon illumination. harvard.edu
| Compartment | Primary NADPH-Producing Pathways/Enzymes | Key Functions of NADPH |
|---|---|---|
| Cytosol | Pentose Phosphate Pathway (G6PD, 6PGD), Isocitrate Dehydrogenase 1 (IDH1), Malic Enzyme 1 (ME1) | Reductive biosynthesis (fatty acids, steroids), Antioxidant defense (glutathione regeneration) |
| Mitochondria | Isocitrate Dehydrogenase 2 (IDH2), Glutamate Dehydrogenase (GLUD), Nicotinamide Nucleotide Transhydrogenase (NNT) | Antioxidant defense (detoxification of ROS), Cofactor for mitochondrial enzymes |
| Chloroplasts (Plants) | Photosynthetic Light Reactions (Ferredoxin-NADP+ reductase) | Carbon fixation (Calvin Cycle), Other anabolic pathways |
Spatial Regulation of NADP(H)-Dependent Enzymes and Pathways
The functional compartmentalization of NADP(H) metabolism is ultimately enforced by the specific subcellular localization of the enzymes that produce and consume it. nih.govresearchgate.net This spatial regulation ensures that NADPH is generated where it is needed and directs metabolic flux through specific pathways. nih.gov
The localization of NADP(H)-dependent enzymes is a key control point in cellular metabolism. For instance:
The enzymes of the pentose phosphate pathway are located in the cytosol, dedicating the NADPH produced to cytosolic activities like fatty acid synthesis. researchgate.net
Nitric oxide synthases, which use NADPH to produce the signaling molecule nitric oxide, are expressed in specific cellular locations, including the cytosol, to exert localized effects. mdpi.com
In the liver, the complement of NADP(H)-utilizing enzymes is vast, with many showing distinct localization outside of just the cytosol and mitochondria, highlighting the complexity of metabolic organization. nih.gov
The expression and activity of these enzymes can be dynamically regulated in response to metabolic cues, such as fasting and feeding, leading to temporal and spatial shifts in NADP(H) metabolism. nih.gov
This precise spatial arrangement creates metabolic channeling, where the product of one enzyme (NADPH) is readily available as a substrate for a subsequent enzyme in the same compartment, enhancing efficiency and preventing unwanted cross-reactions between different metabolic pools.
| Enzyme | Subcellular Location | Associated Metabolic Pathway | Regulatory Significance |
|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Cytosol | Pentose Phosphate Pathway | Rate-limiting step for cytosolic NADPH production for biosynthesis and antioxidant defense. |
| Isocitrate Dehydrogenase 1 (IDH1) | Cytosol, Peroxisome | Citrate (B86180) Metabolism, Redox Balance | Generates cytosolic NADPH from isocitrate; key part of the isocitrate-α-ketoglutarate shuttle. |
| Isocitrate Dehydrogenase 2 (IDH2) | Mitochondria | TCA Cycle, Redox Balance | Primary source of mitochondrial NADPH for antioxidant defense (glutathione regeneration). mdpi.com |
| Ferredoxin-NADP+ Reductase | Chloroplast (Stroma) | Photosynthesis | Generates the bulk of NADPH for carbon fixation in photosynthetic organisms. |
| Nitric Oxide Synthase (NOS) | Cytosol, Membranes | Nitric Oxide Synthesis | Produces the signaling molecule NO; its localization dictates the site of NO action. mdpi.com |
Regulatory Mechanisms of Nadp H Homeostasis
Transcriptional and Post-Transcriptional Regulation of NADP(H) Biosynthetic and Consuming Enzymes
The cellular levels of NADP(H) are fundamentally governed by the expression of enzymes involved in its biosynthesis and consumption. This regulation occurs at both the transcriptional and post-translational stages, ensuring that the supply of NADPH meets the metabolic demands of the cell.
Key biosynthetic pathways for NADPH include the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP), the Entner–Doudoroff (ED) pathway, and the tricarboxylic acid (TCA) cycle. mdpi.com The expression of genes encoding the enzymes in these pathways is tightly controlled. For instance, the transcription of genes for oxPPP enzymes can be upregulated in response to oxidative stress, a condition that increases the demand for NADPH to regenerate antioxidant molecules like glutathione (B108866). researchgate.net
Conversely, the expression of NADP(H)-consuming enzymes is also regulated. NADP(H) is consumed in various anabolic pathways, such as fatty acid and amino acid synthesis, and by NADPH oxidases (NOX enzymes) to produce reactive oxygen species (ROS) for signaling and defense. wikipedia.org The expression of these enzymes is controlled by specific transcription factors that respond to developmental cues, stress signals, and the metabolic state of the cell.
| Regulatory Level | Mechanism | Key Enzymes/Pathways Affected | Cellular Response |
| Transcriptional | Upregulation/downregulation of gene expression by transcription factors. | Oxidative Pentose Phosphate Pathway (oxPPP), NAD Kinases (NADKs), NADPH Oxidases (NOX). | Adjusts the cell's capacity to produce or consume NADPH based on long-term needs (e.g., oxidative stress, anabolic growth). |
| Post-Translational | Covalent modifications like phosphorylation, acetylation. | NADKs, Glucose-6-Phosphate Dehydrogenase (G6PD). | Rapidly modulates enzyme activity to fine-tune NADPH levels in response to immediate stimuli. |
Allosteric Control and Feedback Inhibition Mechanisms
Beyond the regulation of enzyme synthesis, the catalytic activity of key enzymes in NADP(H) metabolism is subject to immediate and fine-tuned control through allosteric regulation and feedback inhibition. libretexts.org These mechanisms allow the cell to rapidly adjust metabolic fluxes in response to changes in the concentrations of specific metabolites.
Allosteric enzymes possess regulatory sites distinct from their active sites. libretexts.orgslideshare.net The binding of a molecule (an allosteric effector) to this site induces a conformational change in the enzyme, altering its activity. microbenotes.com This regulation can be positive (activation) or negative (inhibition). libretexts.org A primary example of allosteric control in NADP(H) homeostasis is the regulation of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway. G6PD is potently inhibited by its product, NADPH. When NADPH levels are high, it binds to G6PD and reduces its activity, thereby slowing down its own production. Conversely, a high NADP+/NADPH ratio alleviates this inhibition, stimulating the pathway to regenerate NADPH.
Feedback inhibition is a specific type of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that catalyzes an early step in that same pathway. libretexts.org This prevents the unnecessary production and accumulation of the final product. microbenotes.com In the context of NAD+ biosynthesis, which is a precursor for NADP+, the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is subject to feedback inhibition by NAD+ itself. nih.gov This ensures that the rate of NAD+ synthesis is matched to the cell's requirements, which indirectly affects the availability of substrate for NADP+ production.
| Enzyme | Pathway | Allosteric Inhibitor | Allosteric Activator | Regulatory Effect |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | NADPH | NADP+ | Balances NADPH production with cellular demand. |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | NAD+ Salvage Pathway | NAD+, ATP, NAM | N-PAMs (Positive Allosteric Modulators) | Controls the rate-limiting step of NAD+ biosynthesis, the precursor to NADP+. nih.gov |
Interplay with Other Cellular Signaling Pathways (e.g., Calcium Signaling)
The homeostasis of NADP(H) is not an isolated process but is intricately linked with other major cellular signaling networks, most notably calcium (Ca2+) signaling. nih.gov Ca2+ is a universal second messenger that regulates a vast array of cellular processes, and its signals are often decoded and transmitted through changes in metabolic activity, including NADP(H) levels.
One of the key links between Ca2+ and NADP(H) is through the molecule nicotinic acid adenine (B156593) dinucleotide phosphate (NAADP). nih.gov NAADP is a potent Ca2+-mobilizing messenger that is synthesized from NADP+. frontiersin.org It triggers the release of Ca2+ from intracellular acidic stores, such as lysosomes. mdpi.com This initial release can then be amplified by other Ca2+-release mechanisms, leading to a global cellular Ca2+ signal. mdpi.com The production of NAADP is catalyzed by enzymes like CD38, which can use NADP+ as a substrate, directly linking the NADP(H) pool to the initiation of Ca2+ signals. nih.gov
The interplay is bidirectional. Changes in intracellular Ca2+ concentrations can influence the activity of enzymes involved in NADP(H) metabolism. For instance, some NAD kinases are Ca2+/calmodulin-dependent, meaning their ability to produce NADP+ is activated by increases in cytosolic Ca2+. Furthermore, the activity of dual-oxidase (DUOX) enzymes, a subtype of NADPH oxidases, is regulated by intracellular calcium transients. nih.gov These enzymes use NADPH to produce hydrogen peroxide for signaling, and their activation by Ca2+ ensures that ROS production is tightly coupled to specific cellular signals. nih.gov This complex interplay ensures that cellular redox state and signaling events are closely coordinated.
Dynamic Regulation Strategies of NADP(H)/NADPH Ratio
Maintaining the NADPH/NADP+ ratio is critical, as an imbalance can lead to metabolic disruption and cellular stress. nih.gov In the field of metabolic engineering, where microorganisms are engineered to produce valuable chemicals, controlling this ratio is paramount. mdpi.com Many biosynthetic pathways for desired products are heavily dependent on NADPH as a reducing cofactor. nih.gov Traditional, static methods of genetic engineering often disrupt the delicate redox balance, negatively impacting cell growth and productivity. nih.govresearchgate.net Consequently, dynamic regulation strategies have been developed to precisely control the NADPH/NADPH ratio in real-time.
These advanced strategies often rely on genetically encoded biosensors that can monitor intracellular NADP(H) levels or the NADPH/NADP+ ratio. nih.govnih.gov These biosensors can be coupled with genetic circuits to create feedback loops that automatically adjust the expression of key metabolic enzymes to maintain the desired cofactor balance. nih.gov
Several genetic engineering techniques are employed to optimize the cofactor balance for specific metabolic goals. These approaches, often categorized under "cofactor engineering," aim to manipulate the availability and regeneration of NADPH. nih.govnih.gov
Promoter Engineering: The strength of promoters controlling the expression of genes in NADPH-producing or -consuming pathways can be tuned. By creating libraries of promoters with varying strengths, researchers can fine-tune enzyme expression levels to achieve an optimal NADPH/NADP+ ratio that supports both cell viability and product synthesis. mdpi.com This allows for a more graded control compared to simple gene knockout or overexpression.
Cofactor Engineering: This involves the direct genetic modification of enzymes or pathways to alter cofactor usage. nih.gov Strategies include:
Introduction of heterologous pathways: Entirely new enzymes or pathways that regenerate NADPH can be introduced from other organisms. For example, expressing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GapN) can create a new route for NADPH production. mdpi.com
Switching enzyme cofactor specificity: A powerful technique involves protein engineering to change an enzyme's preference from NADH to NADPH, or vice versa. nih.gov This can redirect metabolic flux and rebalance (B12800153) the pools of the two distinct cofactors.
The genetic strategies described above are most effective when integrated into a broader systems metabolic engineering framework. rsc.org This holistic approach combines systems biology, synthetic biology, and metabolic engineering to design and optimize microbial cell factories for the efficient production of chemicals. rsc.org
Systems metabolic engineering involves:
In Silico Modeling: Genome-scale metabolic models are used to simulate cellular metabolism and predict the effects of genetic modifications on growth and product formation. This helps identify the most promising targets for engineering the NADPH balance. rsc.org
Pathway and Enzyme Engineering: Based on model predictions, sophisticated genetic tools are used to engineer enzymes and pathways, including those for cofactor regeneration. rsc.org
Dynamic Regulation: As discussed, dynamic control circuits using biosensors are implemented to maintain redox homeostasis under changing fermentation conditions. nih.gov This prevents the accumulation of toxic intermediates and reduces metabolic burden on the host cells.
By integrating these approaches, researchers can systematically optimize microbial strains. For example, in the production of a chemical that requires a high flux of NADPH, systems metabolic engineering can be used to upregulate the pentose phosphate pathway, introduce a novel NADPH regeneration system, and dynamically control the expression of competing pathways to channel carbon and reducing equivalents towards the desired product. mdpi.comnih.gov
| Strategy | Description | Example Application | Reference |
| Promoter Engineering | Using a library of promoters with different strengths to fine-tune the expression of an NADPH-related enzyme. | Optimizing gluconate production in B. subtilis. | nih.gov |
| Cofactor Engineering | Overexpressing NADP+-dependent glyceraldehyde 3-phosphate dehydrogenase (GapN) from Streptococcus mutans. | Increasing lysine (B10760008) production in E. coli. | mdpi.com |
| Systems Metabolic Engineering | Integrating genome-scale modeling with genetic tools and biosensors for holistic strain optimization. | Development of microbial cell factories for biofuels, polymers, and natural products. | rsc.org |
Nadp H in Cellular Redox Signaling and Stress Response
Fundamental Role in Maintaining Cellular Redox Homeostasis
The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) are pivotal to maintaining cellular redox homeostasis, a dynamic equilibrium between oxidizing and reducing agents that is essential for normal cellular function. wikipedia.orgnih.govoup.com The NADP+/NADPH redox couple acts as a central hub in cellular redox signaling, modulating a multitude of biological processes including cellular metabolism, gene expression, and mitochondrial function. wikipedia.org Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions and energy production, the NADP+/NADPH couple is predominantly utilized in anabolic pathways and antioxidant defense. wikipedia.orgnih.gov
The cell maintains a high NADPH/NADP+ ratio, creating a strong reducing environment that is crucial for reductive biosynthesis and for counteracting oxidative stress. wikipedia.org This high ratio is maintained by several key enzymes that catalyze the reduction of NADP+ to NADPH. The pentose (B10789219) phosphate pathway (PPP) is a major source of cytosolic NADPH, with glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGDH) being the primary NADPH-producing enzymes in this pathway. wikipedia.org In the mitochondria, NADP-dependent isocitrate dehydrogenase (IDH2) and malic enzyme are significant contributors to the mitochondrial NADPH pool. wikipedia.org
The compartmentalization of NADP(H) pools in different cellular organelles, such as the cytosol, mitochondria, and peroxisomes, allows for specific regulation of redox-dependent processes within these compartments. nih.gov This subcellular organization is critical for ensuring that specific metabolic and signaling pathways have the necessary reducing power without interfering with oxidative processes occurring elsewhere in the cell. nih.gov An imbalance in the NADP+/NADPH ratio, leading to either oxidative or reductive stress, has been implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. wikipedia.orgnih.gov
Table 1: Key Enzymes in NADPH Production and their Cellular Location
| Enzyme | Pathway | Cellular Location |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Cytosol |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | Cytosol |
| Isocitrate Dehydrogenase 2 (IDH2) | Tricarboxylic Acid (TCA) Cycle | Mitochondria |
| Malic Enzyme | Various Metabolic Pathways | Cytosol, Mitochondria |
| Nicotinamide Nucleotide Transhydrogenase (NNT) | Mitochondrial Metabolism | Inner Mitochondrial Membrane |
Contribution to Antioxidant Defense Systems
NADPH is a cornerstone of the cell's antioxidant defense network, providing the reducing equivalents necessary to regenerate key antioxidant molecules and detoxify reactive oxygen species (ROS). nutrifix-health.comfullhealthsecrets.com Its role is indispensable for protecting cellular components from oxidative damage.
Glutathione (B108866) Reductase (GR) and Thioredoxin Reductases (TRs) Functionality
The glutathione and thioredoxin systems are two major antioxidant systems in the cell that rely on NADPH. researchgate.net Glutathione reductase (GR) is an NADPH-dependent enzyme that catalyzes the reduction of glutathione disulfide (GSSG) back to its reduced form, glutathione (GSH). biorxiv.orgnih.gov GSH is a crucial antioxidant that can directly scavenge ROS and also serves as a cofactor for glutathione peroxidases (GPxs), which detoxify hydrogen peroxide and organic hydroperoxides. nih.gov
Similarly, thioredoxin reductases (TRs) are NADPH-dependent enzymes that reduce oxidized thioredoxin (Trx). nih.govbiorxiv.org Reduced Trx is a powerful antioxidant that can reduce protein disulfides and is a key component of the peroxiredoxin system. researchgate.net The continuous regeneration of GSH and Trx by GR and TRs, respectively, fueled by NADPH, is essential for maintaining a reduced intracellular environment and protecting against oxidative damage. nih.gov
Peroxiredoxin (Prx) System Support
The peroxiredoxin (Prx) system is a family of ubiquitous antioxidant enzymes that catalyze the reduction of peroxides, including hydrogen peroxide, peroxynitrite, and organic hydroperoxides. nih.gov The catalytic cycle of Prxs involves the oxidation of a conserved cysteine residue, which is then regenerated by the thioredoxin system. oup.com NADPH provides the reducing power for this regeneration through the action of thioredoxin reductase. nih.gov The NTRC, a unique plant enzyme that contains both an NTR and a Trx domain, can directly reduce 2-Cys peroxiredoxins using NADPH, highlighting a direct link between NADPH and peroxide detoxification. oup.comnih.gov This NADPH-dependent system is particularly important for protecting chloroplasts from oxidative damage during photosynthesis. researchgate.net
Paradoxical Role in Reactive Oxygen Species (ROS) Production via NADPH Oxidases (NOX)
While NADPH is fundamentally an antioxidant cofactor, it also has a paradoxical role as a substrate for the NADPH oxidase (NOX) family of enzymes, which are dedicated to the production of reactive oxygen species (ROS). wikipedia.orgnih.gov This process is a form of regulated "oxidative signaling," where ROS are intentionally generated to function as second messengers in various cellular processes. nih.govmdpi.com
The NOX family consists of seven isoforms (NOX1-5 and DUOX1-2) that are expressed in a tissue- and cell-specific manner. nih.govmdpi.com These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen to produce superoxide (O2•−) or hydrogen peroxide (H2O2). nih.gov This regulated ROS production is involved in a wide range of physiological functions, including host defense against pathogens, regulation of gene expression, cell proliferation, and angiogenesis. oup.commdpi.com For instance, in phagocytic cells, NOX2 generates large amounts of superoxide in a process known as the "respiratory burst" to kill invading microorganisms. wikipedia.org However, the dysregulation of NOX activity can lead to excessive ROS production and contribute to the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders. mdpi.com
Table 2: Major NADPH-Dependent Antioxidant Systems
| System | Key NADPH-Dependent Enzyme | Function |
| Glutathione System | Glutathione Reductase (GR) | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). |
| Thioredoxin System | Thioredoxin Reductase (TR) | Reduces oxidized thioredoxin (Trx), a key antioxidant and component of the peroxiredoxin system. |
| Peroxiredoxin System | Thioredoxin Reductase (TR) / NTRC | Provides reducing equivalents via the thioredoxin system to regenerate peroxiredoxins, which detoxify peroxides. |
Response to Environmental Stress Conditions (e.g., Oxidative Stress, Starvation, Desiccation)
Cells adapt to various environmental stresses by modulating their metabolism, including the regulation of NADP(H) homeostasis. Under conditions of oxidative stress, there is an increased demand for NADPH to fuel the antioxidant defense systems. nih.gov This can lead to an upregulation of NADPH-producing pathways, such as the pentose phosphate pathway, to replenish the NADPH pool. frontiersin.org The transcription factor Nrf2, a master regulator of the antioxidant response, can induce the expression of genes involved in NADPH production and utilization to protect cells from oxidative damage. mdpi.com
During starvation, particularly glucose deprivation, the production of NADPH via the pentose phosphate pathway is compromised. nih.gov This can lead to a collapse in the NADPH/NADP+ ratio and induce disulfide stress, making cells more vulnerable to oxidative damage. nih.gov
In the context of desiccation, as seen in plant seeds, the maintenance of a high NADPH level and the activity of NADPH-dependent enzymes are crucial for tolerance to water loss. nih.gov Desiccation-tolerant seeds exhibit a distinct redox status characterized by high NADPH levels and a stable reducing power, which contributes to their antioxidant capacity and survival in a dry state. nih.gov In contrast, desiccation-sensitive seeds show NADPH deficiency and low activity of NADPH-dependent enzymes, leading to increased sensitivity to dehydration. nih.gov
Nadp H in Anabolic Pathways and Metabolic Regulation
Essential Role in Lipid and Steroid Biosynthesis
The biosynthesis of fatty acids and steroids are reductive processes that require a substantial input of electrons, which are primarily supplied by NADPH.
Fatty Acid Synthesis: NADPH is an essential cofactor for the enzyme fatty acid synthase (FASN). This multi-enzyme complex catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce long-chain fatty acids. The process involves a series of reduction, dehydration, and further reduction steps, with NADPH providing the necessary reducing equivalents for two of these reductive reactions.
Cholesterol and Steroid Synthesis: The synthesis of cholesterol, a precursor for all steroid hormones, is a complex process that also relies heavily on NADPH. Key enzymes in this pathway, such as HMG-CoA reductase and squalene epoxidase, utilize NADPH as a reductant. nih.gov Adrenodoxin reductase, an enzyme crucial for the synthesis of steroid hormones in vertebrates, transfers electrons from NADPH to FAD. wikipedia.org Furthermore, NAD(P)H steroid dehydrogenase-like protein (Nsdhl) is a mammalian enzyme involved in the conversion of lanosterol to cholesterol. nih.gov
The high demand for NADPH in tissues actively synthesizing lipids and steroids, such as the liver, adipose tissue, and adrenal glands, underscores its importance in these anabolic pathways.
Involvement in Nucleic Acid Synthesis
The production of deoxyribonucleotides, the building blocks of DNA, is a critical step in nucleic acid synthesis and is dependent on NADPH.
Ribonucleotide Reductase: The enzyme ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This reaction involves the reduction of the 2'-hydroxyl group of the ribose sugar. NADPH is the ultimate source of the electrons required for this reduction. nih.govnih.gov
Folate Metabolism: NADPH is also indirectly involved in nucleic acid synthesis through its role in folate metabolism. Dihydrofolate reductase (DHFR), an enzyme that uses NADPH, reduces dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a crucial carrier of one-carbon units required for the synthesis of purines and thymidylate, a pyrimidine base found in DNA.
Contribution to Central Carbon Metabolism Pathways
Several pathways within central carbon metabolism are responsible for generating the NADPH required for biosynthetic processes.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as a Major Source of NADPH
The pentose phosphate pathway (PPP) is a primary route for NADPH production in most organisms. pearson.comcreative-proteomics.comresearchgate.net This pathway runs parallel to glycolysis and can be divided into two phases: an oxidative phase and a non-oxidative phase.
Oxidative Phase: The oxidative phase of the PPP is responsible for the majority of NADPH generation. pearson.comcreative-proteomics.com In this phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH, one molecule of ribulose-5-phosphate, and one molecule of carbon dioxide for each molecule of glucose-6-phosphate that enters the pathway. nih.govpearson.com The key enzymes in this phase are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (PGD). nih.gov
Non-oxidative Phase: The non-oxidative phase of the PPP allows for the interconversion of various sugar phosphates. This phase can be used to generate ribose-5-phosphate for nucleotide synthesis or to funnel intermediates back into glycolysis. pearson.com
The activity of the PPP is tightly regulated to meet the cell's demand for NADPH. The ratio of NADPH to its oxidized form, NADP+, is a key regulator of G6PD activity. pearson.com
Entner-Doudoroff Pathway Contributions
The Entner-Doudoroff (ED) pathway is an alternative glycolytic pathway found in some prokaryotes. libretexts.org While its primary role is the catabolism of glucose, it also contributes to the cellular pool of NADPH.
For each molecule of glucose metabolized through the ED pathway, one molecule of NADPH, one molecule of NADH, and one molecule of ATP are produced. libretexts.orgpearson.com This makes the ED pathway a significant source of NADPH in organisms that utilize it. pearson.comnih.gov
Interconnections with the Tricarboxylic Acid (TCA) Cycle
While the TCA cycle is primarily known for its role in generating NADH and FADH2 for oxidative phosphorylation, it also has connections to NADPH metabolism.
NADP+-dependent Isocitrate Dehydrogenase: In the cytosol and mitochondria, NADP+-dependent isocitrate dehydrogenase can catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH. wikipedia.orgnih.gov This reaction provides a link between the TCA cycle and the cytosolic pool of NADPH.
These enzymes allow for the transfer of reducing equivalents from the TCA cycle to the cytosol in the form of NADPH, where they can be used for biosynthetic reactions.
Photosynthetic NADPH Generation (e.g., Ferredoxin:NADP+ Reductase)
In photosynthetic organisms, the light-dependent reactions of photosynthesis are the primary source of NADPH.
Ferredoxin-NADP+ Reductase (FNR): This enzyme is the final enzyme in the photosynthetic electron transport chain. wikipedia.org It catalyzes the transfer of electrons from reduced ferredoxin, a small iron-sulfur protein, to NADP+, producing NADPH. wikipedia.orgcallutheran.edu This reaction occurs on the stromal side of the thylakoid membrane in chloroplasts.
The NADPH generated during photosynthesis is then utilized in the Calvin cycle to reduce carbon dioxide and synthesize carbohydrates. nih.gov
Interdependence with Cellular Energy Metabolism and ATP Production
The metabolic roles of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH) redox couples are distinct yet interconnected, forming a crucial nexus in cellular energy metabolism. bontac.comcornell.edu While NADH is a primary driver of ATP production through oxidative phosphorylation, NADPH's role is more indirect, primarily supporting anabolic processes and antioxidant defenses that are essential for the sustained, efficient generation of ATP. nih.govnih.gov The interdependence is managed through the regulation and cross-talk of key metabolic pathways.
The NAD⁺/NADH redox couple is central to catabolic reactions that break down molecules to release energy. nih.gov NADH, generated during glycolysis and the tricarboxylic acid (TCA) cycle, transfers electrons to the mitochondrial electron transport chain, a process that directly drives the synthesis of the majority of cellular ATP. nih.govresearchgate.net Consequently, the cell maintains a high NAD⁺/NADH ratio, favoring the oxidative reactions of catabolism.
In contrast, the NADP⁺/NADPH couple is predominantly involved in anabolic (biosynthetic) reactions and the maintenance of redox homeostasis. nih.gov NADPH is the main reducing equivalent for the synthesis of fatty acids, cholesterol, and nucleotides. nih.govwikipedia.org It is also critical for regenerating the antioxidant glutathione (B108866), which protects the cell from damage by reactive oxygen species (ROS) often produced during ATP synthesis. themedicalbiochemistrypage.orgresearchgate.net To facilitate these reductive biosynthetic processes, cells maintain a high NADPH/NADP⁺ ratio.
The primary pathway for generating cytosolic NADPH is the Pentose Phosphate Pathway (PPP). researchgate.netresearchgate.net This pathway runs parallel to glycolysis, the main route for glucose breakdown for ATP production. notesforbiology.com Both pathways begin with the phosphorylation of glucose to glucose-6-phosphate, a key metabolic branch point. khanacademy.org The fate of glucose-6-phosphate is a critical regulatory node determining the balance between ATP and NADPH production.
The interplay between glycolysis and the PPP is dictated by the cell's metabolic needs. aklectures.com These pathways share several intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing for metabolic flux between them. nih.gov This connection ensures that the production of NADPH can be finely tuned in response to the demand for ATP and biosynthetic precursors.
Research Findings on Pathway Interplay:
High demand for both NADPH and ATP: When the cell requires both energy and reducing power for biosynthesis, glucose-6-phosphate enters the oxidative phase of the PPP to produce NADPH. The resulting sugar phosphates are then channeled into the non-oxidative phase of the PPP, which converts them into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. youtube.com These intermediates can then proceed through the remainder of glycolysis and the TCA cycle to generate ATP. aklectures.com
High demand for NADPH over Ribose-5-Phosphate: In situations where the need for NADPH in biosynthesis or antioxidant defense is paramount, the products of the PPP's oxidative phase (ribose-5-phosphate) can be recycled back into glycolytic intermediates via the non-oxidative phase. These intermediates can then be used to regenerate glucose-6-phosphate, allowing for the continued production of NADPH. aklectures.com
Mitochondrial NADPH and ATP Production: Within the mitochondria, NADPH is generated by enzymes such as isocitrate dehydrogenase 2 (IDH2) and nicotinamide nucleotide transhydrogenase (NNT). researchgate.net While mitochondrial NADH directly fuels the electron transport chain, mitochondrial NADPH is essential for protecting against the ROS generated as a byproduct of oxidative phosphorylation. nih.gov By neutralizing these damaging species, NADPH helps maintain the integrity and efficiency of the mitochondrial machinery responsible for ATP synthesis. themedicalbiochemistrypage.org
The following interactive data tables summarize the coordination between these metabolic pathways and the distinct roles of NADH and NADPH.
| Cellular Requirement | Primary Active Pathway(s) | Key Products | Metabolic Outcome |
|---|---|---|---|
| ATP is the primary need | Glycolysis | Pyruvate (B1213749), ATP, NADH | Maximizes energy production. |
| NADPH and Ribose-5-Phosphate are needed | Pentose Phosphate Pathway (Oxidative phase) | NADPH, Ribose-5-Phosphate | Supports nucleotide synthesis and anabolic reactions. |
| NADPH is the primary need | PPP (Oxidative & Non-oxidative phases) -> Gluconeogenesis | NADPH | Maximizes reducing power for biosynthesis and antioxidant defense. aklectures.com |
| Both NADPH and ATP are needed | PPP -> Glycolysis | NADPH, Pyruvate, ATP | Balances the need for reducing power with energy generation. aklectures.comyoutube.com |
| Feature | NADH (Nicotinamide Adenine Dinucleotide, Reduced) | NADPH (Nicotinamide Adenine Dinucleotide Phosphate, Reduced) |
|---|---|---|
| Primary Metabolic Role | Electron carrier in catabolic reactions for ATP production. nih.govresearchgate.net | Electron donor in anabolic (reductive) biosynthesis and antioxidant systems. nih.govwikipedia.org |
| Major Generating Pathways | Glycolysis, Pyruvate Dehydrogenation, TCA Cycle, Fatty Acid Oxidation. researchgate.net | Pentose Phosphate Pathway (cytosol), Malic Enzyme, Isocitrate Dehydrogenase. nih.govresearchgate.net |
| Primary Location of Function | Mitochondria (electron transport chain). nih.gov | Cytosol (fatty acid and steroid synthesis), Mitochondria (redox defense). bontac.com |
| Typical Cellular Ratio | High NAD⁺/NADH ratio, favoring oxidation. | High NADPH/NADP⁺ ratio, favoring reduction. |
| Direct Link to ATP Production | Direct: Donates electrons to the electron transport chain for oxidative phosphorylation. wikipedia.org | Indirect: Supports pathways that can feed into glycolysis; maintains mitochondrial integrity for efficient ATP synthesis. themedicalbiochemistrypage.org |
Protein Interactions and Structural Basis of Nadp H Binding
Characterization of NADP(H)-Binding Proteins
Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) and its reduced form (NADPH) are crucial coenzymes in a vast array of biochemical reactions. The proteins that bind these coenzymes are diverse in function and structure, ranging from enzymes that catalyze redox reactions to non-enzymatic sensor proteins that regulate cellular processes in response to the NADP(H) pool. The characterization of these proteins is fundamental to understanding cellular metabolism and signaling.
Non-Enzymatic NADP(H) Sensor Proteins (e.g., HSCARG, NmrA)
Certain proteins have evolved to bind NADP(H) not as a cofactor for catalysis, but as a signaling molecule to allosterically regulate their function. These non-enzymatic sensors respond to fluctuations in the intracellular NADP+/NADPH ratio, thereby translating the cell's redox state into downstream physiological responses.
HSCARG (also known as NMRAL1) is a well-characterized NADP(H) sensor protein in mammals. Structurally, it belongs to the NmrA-like family of proteins, which share a structural resemblance to short-chain dehydrogenases/reductases (SDRs) but typically lack catalytic activity. HSCARG specifically binds to the reduced form, NADPH, through its Rossmann fold domain. This binding is very tight, involving numerous hydrogen bonds between the protein and the NADPH molecule. Upon a decrease in the intracellular NADPH concentration, HSCARG undergoes a conformational change, transitioning from a homodimer to a monomer. This transition enhances its interaction with various binding partners, leading to the regulation of pathways such as innate immunity and the DNA damage response.
NmrA (Nitrogen Metabolite Repression A) is another key example, found in fungi like Aspergillus nidulans. It acts as a negative transcriptional regulator. Unlike HSCARG, NmrA shows a higher affinity for the oxidized forms, NAD+ and NADP+. The binding of these coenzymes modulates its interaction with the GATA-type transcription factor AreA, thereby controlling the expression of genes involved in nitrogen metabolism. Similar to HSCARG, NmrA possesses a Rossmann fold but has mutations in the catalytic site that render it enzymatically inactive.
Table 1: Comparison of Non-Enzymatic NADP(H) Sensor Proteins
| Protein | Organism | Preferred Ligand | Structural Family | Biological Function |
|---|---|---|---|---|
| HSCARG (NMRAL1) | Mammals | NADPH | NmrA-like (SDR) | Regulates innate immunity and DNA damage response based on cellular redox state. |
| NmrA | Fungi (e.g., Aspergillus nidulans) | NAD+, NADP+ | NmrA-like (SDR) | Negative transcriptional regulator involved in nitrogen metabolism. |
NADP(H)-Dependent Enzyme Complexes and Their Assembly
Many NADP(H)-dependent enzymes function not as isolated monomers but as components of larger multi-protein complexes. This organization facilitates efficient substrate channeling, cofactor recycling, and coordinated regulation of metabolic pathways.
One prominent example is the cytochrome P450 (CYP) system . CYPs are a superfamily of monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. For their catalytic activity, they require electrons, which are supplied by NADPH-cytochrome P450 reductase (CPR) . CPR is a flavoprotein containing both flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) as prosthetic groups. mdpi.com The assembly of this complex involves the binding of CPR to the CYP enzyme, allowing for the transfer of electrons from NADPH, first to FAD, then to FMN within CPR, and finally to the heme iron of the CYP. mdpi.com This electron transfer chain is essential for the activation of molecular oxygen and the subsequent oxidation of the substrate.
Another example is isocitrate dehydrogenase (IDH) , which can exist in multimeric forms and participate in metabolic cascades. In some systems, IDH can be co-localized with other enzymes, such as ferredoxin-NADP+ reductase, to form a complex that facilitates the efficient recycling of the NADP(H) cofactor. nih.gov Such assemblies, sometimes referred to as metabolons, can be formed through non-covalent interactions between the constituent enzymes and may be transient, forming in response to specific metabolic demands. The nanoconfinement of these enzyme complexes can massively increase the efficiency of cofactor-dependent catalysis. nih.gov
Molecular Dynamics and Conformational Changes Induced by NADP(H) Binding
The binding of NADP(H) to a protein is rarely a simple lock-and-key event. It often induces significant conformational changes that are critical for the protein's function, such as substrate binding, catalysis, or interaction with other molecules. Molecular dynamics (MD) simulations have become a powerful tool for studying these dynamic processes at an atomic level.
For instance, studies on proton-translocating transhydrogenase (TH) have revealed that NADP(H) binding to its dIII domain induces a conformational change in a specific binding loop. nih.gov This loop can exist in either an "open" or a "closed" conformation. The closed conformation shields the nicotinamide ring of NADP(H) from the solvent, a step that is crucial for hydride transfer in the intact enzyme. nih.gov Crystal structures have captured four distinct states based on the cofactor's oxidation state and the loop's conformation: NADP-open, NADP-closed, NADPH-open, and NADPH-closed. nih.gov These conformational shifts are coupled to the enzyme's proton-translocating mechanism.
Similarly, in horse liver alcohol dehydrogenase , the binding of the coenzyme NAD(H) triggers a large-scale domain rotation, closing the active site cleft. nih.gov This "induced-fit" mechanism positions the substrate and coenzyme optimally for catalysis. MD simulations have been employed to model this domain closure process, revealing the specific interactions that drive this conformational transition. nih.gov These simulations can help elucidate the energetic landscape of the binding process and identify key intermediate states that may not be observable through static crystallographic methods.
Table 2: Conformational Changes upon NADP(H) Binding
| Protein | Type of Conformational Change | Functional Consequence | Method of Study |
|---|---|---|---|
| Proton-Translocating Transhydrogenase (TH) | Loop movement (Open/Closed) | Shielding of nicotinamide ring, facilitating hydride transfer. | X-ray Crystallography |
| Horse Liver Alcohol Dehydrogenase | Rigid body domain rotation | Closure of the active site for efficient catalysis. nih.gov | X-ray Crystallography, MD Simulations |
| HSCARG | Dimer-to-monomer transition | Enhanced interaction with binding partners for signal transduction. | Biochemical Assays |
Identification of Key Residues and Motifs Crucial for NADP(H) Recognition and Specificity
The ability of proteins to specifically recognize NADP(H) and distinguish it from the non-phosphorylated NAD(H) is determined by specific structural motifs and key amino acid residues within the binding pocket.
The most common NAD(P)-binding motif is the Rossmann fold , which typically consists of a βαβαβ structure. frontiersin.org Within this fold, a conserved sequence pattern, often GxGxxG or GxGxxA, forms a tight turn that accommodates the pyrophosphate bridge of the dinucleotide. nih.govoup.com The variation in the last residue (Glycine vs. Alanine) can influence cofactor preference. nih.govoup.com
Specificity for NADP+ is largely conferred by interactions with the 2'-phosphate group on the adenosine (B11128) ribose, which is absent in NAD+. Enzymes that preferentially bind NADP(H) often have a binding pocket that is larger and contains positively charged or hydrogen-bond-donating residues, such as Arginine or Lysine (B10760008), which can form favorable electrostatic interactions with the negatively charged phosphate group. frontiersin.orgnih.gov Conversely, NAD+-specific enzymes frequently have a negatively charged residue, such as Aspartate or Glutamate (B1630785), at the equivalent position. frontiersin.orgnih.gov This acidic residue creates an electrostatic repulsion with the 2'-phosphate of NADP+, effectively excluding it from the binding site, while forming hydrogen bonds with the 2'- and 3'-hydroxyl groups of NAD+. frontiersin.orgnih.gov
Site-directed mutagenesis studies have been instrumental in identifying these key specificity-determining residues. For example, in some dehydrogenases, mutating a key acidic residue to a neutral or basic one can switch the enzyme's cofactor preference from NAD+ to NADP+.
Table 3: Key Motifs and Residues for NADP(H) Specificity
| Motif/Residue Type | Location/Description | Role in NADP(H) Binding and Specificity | Example Enzyme Families |
|---|---|---|---|
| Rossmann Fold | A common βαβαβ structural motif. frontiersin.org | Forms the core of the dinucleotide-binding domain. | Dehydrogenases, Reductases |
| GxGxxG/A Motif | Located in the first β-α loop of the Rossmann fold. nih.govoup.com | Binds the pyrophosphate backbone of the cofactor. nih.gov | Oxidoreductases |
| Basic Residues (Arg, Lys) | In the vicinity of the 2'-position of the adenosine ribose. | Forms electrostatic and hydrogen bond interactions with the 2'-phosphate group of NADP(H). frontiersin.orgnih.gov | NADP+-dependent Dehydrogenases |
| Acidic Residues (Asp, Glu) | In the vicinity of the 2'-position of the adenosine ribose. | Sterically and electrostatically repels the 2'-phosphate of NADP(H), conferring NAD(H) specificity. frontiersin.orgnih.gov | NAD+-dependent Dehydrogenases |
Advanced Methodologies for Nadp H Research
Quantitative Analysis of NADP+ and NADPH Pools in Biological Samples
Accurate measurement of the absolute and relative levels of NADP+ and NADPH is crucial for assessing the redox state of a cell. Various techniques, each with its own advantages and limitations, are employed for this purpose.
Spectrophotometric methods are widely used for the quantification of NADP(H) due to their simplicity and accessibility. These assays typically rely on the unique absorbance of NADPH at 340 nm. researchgate.net Direct measurement, however, is often hampered by low intracellular concentrations and interference from other molecules that absorb at the same wavelength.
To enhance sensitivity, enzyme cycling assays are frequently employed. nih.gov These methods use enzymes that specifically recognize NADP+ or NADPH in a cyclic reaction that generates a colored or fluorescent product. abcam.com For instance, a common approach involves the use of glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH in the presence of glucose-6-phosphate. The resulting NADPH can then be used to reduce a chromogenic substrate, such as a tetrazolium salt (e.g., MTT), to a colored formazan (B1609692) product, which can be measured spectrophotometrically. nih.govresearchgate.net The rate of color development is proportional to the concentration of NADP(H) in the sample. One of the key advantages of enzyme cycling is the significant signal amplification, allowing for the detection of picomole levels of the cofactors.
A critical consideration in these assays is the specificity of the enzymes used. Some enzymes may exhibit cross-reactivity with NAD+ or NADH, leading to inaccurate measurements. boku.ac.at Therefore, careful validation of enzyme specificity is essential.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as powerful tools for the accurate quantification of NADP+ and NADPH. boku.ac.atcreative-proteomics.com These techniques offer high specificity and sensitivity, allowing for the simultaneous measurement of both the oxidized and reduced forms of the cofactor.
HPLC separates NADP+ and NADPH based on their physicochemical properties, typically using a chromatography column, and their distinct absorbance at 260 nm is measured by a UV detector. creative-proteomics.com However, achieving complete separation and avoiding co-elution with other cellular components can be challenging.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This approach provides a highly specific and sensitive method for quantifying NADP+ and NADPH. nih.govresearchgate.net Mass spectrometry differentiates the two forms based on their distinct molecular weights (NADP+: 743.41 Da; NADPH: 745.42 Da). creative-proteomics.com Multiple Reaction Monitoring (MRM) mode is often used for quantification, which enhances specificity by monitoring specific precursor-to-product ion transitions for each molecule. creative-proteomics.com Different chromatographic techniques can be coupled with MS, including reversed-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation of these polar metabolites. thermofisher.comnih.govnih.gov
| Method | Principle | Advantages | Disadvantages |
| Spectrophotometry | Measures the absorbance of NADPH at 340 nm. | Simple, inexpensive, and widely available. | Low sensitivity, potential for interference from other molecules. |
| Enzyme Cycling | Uses specific enzymes to amplify the NADP(H) signal through a cyclic reaction that produces a detectable product. | High sensitivity, allows for quantification of low concentrations. | Potential for enzyme cross-reactivity with NAD(H), requires careful optimization. |
| HPLC | Separates NADP+ and NADPH chromatographically followed by UV detection. | Allows for the separation of NADP+ and NADPH from other cellular components. | Can be less sensitive than LC-MS, potential for co-elution. |
| LC-MS | Separates NADP+ and NADPH chromatographically and detects them based on their mass-to-charge ratio. | High specificity and sensitivity, allows for simultaneous quantification of multiple metabolites. | Requires specialized equipment and expertise. |
The accuracy of NADP(H) quantification is heavily dependent on the methods used for sample preparation and extraction. The inherent instability of NADPH, particularly its susceptibility to oxidation, and the potential for interconversion between the oxidized and reduced forms during sample handling are major challenges. nih.govresearchgate.net
Metabolite Extraction: The choice of extraction solvent and procedure is critical to quench metabolic activity rapidly and preserve the in vivo redox state. nih.gov Hot aqueous buffer extractions have been used, but cold organic solvent mixtures, such as 80% methanol (B129727) or a 40:40:20 mixture of acetonitrile, methanol, and water with formic acid, have been shown to be more effective in minimizing the interconversion of NADP+ and NADPH. nih.govresearchgate.net The acidic nature of the latter method helps to stabilize the oxidized form (NADP+), while the cold temperature slows down enzymatic degradation.
Metabolite Stability: NADPH is particularly unstable in acidic conditions and at room temperature, while NADP+ is more stable under these conditions but degrades at high pH. boku.ac.atnih.gov Therefore, extracts should be kept on ice and analyzed promptly. If storage is necessary, samples should be neutralized and stored at -80°C. abcam.comnih.gov Freeze-thaw cycles should be minimized as they can lead to degradation of NADP(H). researchgate.net Sample drying procedures can also lead to significant loss of NADPH through oxidation. nih.govresearchgate.net
Sample Matrix Effects: The biological matrix of the sample (e.g., blood, tissues, cell cultures) can interfere with the analysis. nih.gov For instance, hemoglobin in blood samples can interfere with spectrophotometric measurements. nih.gov Therefore, appropriate deproteinization and sample clean-up steps are often necessary.
| Extraction Method | Key Features | Impact on NADP(H) Stability |
| Hot Aqueous Buffer | Utilizes heat to inactivate enzymes. | Can lead to degradation of thermally labile metabolites. |
| Cold Enzyme Assay Buffer (Alkaline) | Traditionally used for enzymatic assays to stabilize reduced forms. | Can cause significant interconversion of NADP+ and NADPH. |
| Cold 80% Methanol | An organic solvent method that effectively quenches metabolism. | Shows reduced interconversion compared to aqueous methods. nih.gov |
| Acidic Acetonitrile:Methanol:Water | A cold organic mixture with formic acid that rapidly quenches metabolism and precipitates proteins. | Minimizes interconversion and provides good recovery of both NADP+ and NADPH. nih.govresearchgate.net |
Genetically Encoded Biosensors for Real-Time Intracellular NADP(H) Monitoring
While analytical techniques provide a snapshot of NADP(H) levels in cell populations, they lack the ability to monitor dynamic changes in real-time within living, intact cells. Genetically encoded biosensors have revolutionized the study of cellular metabolism by enabling the non-invasive, real-time visualization of metabolite dynamics with high spatiotemporal resolution. nih.govresearchgate.net
These biosensors are typically fluorescent proteins that are engineered to change their fluorescent properties upon binding to a specific metabolite. nih.gov For NADP(H), several biosensors have been developed. These sensors generally consist of a substrate-binding protein domain that specifically recognizes NADP+ or NADPH, linked to one or two fluorescent proteins. nih.gov The binding of the cofactor induces a conformational change in the sensor protein, which in turn alters the fluorescence intensity or the ratio of fluorescence at two different wavelengths (in the case of FRET-based sensors).
Examples of such biosensors include iNap and SoNar, which are cpYFP-based single fluorescent protein sensors. researchgate.net Another example is mBFP, which specifically binds to and amplifies the fluorescence of NADPH. frontiersin.org These sensors can be targeted to specific subcellular compartments, such as the cytosol or mitochondria, allowing for the investigation of compartmentalized NADP(H) pools. frontiersin.org The use of these biosensors has provided invaluable insights into the rapid fluctuations of NADP(H) levels in response to various stimuli and during different cellular processes. nih.govfrontiersin.org
Isotopic Tracing Techniques for Elucidating NADP(H)-Dependent Metabolic Fluxes
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing a quantitative measure of metabolic fluxes. nih.govoup.com This method involves supplying cells or organisms with a substrate labeled with a stable isotope, such as ¹³C or ²H (deuterium), and then tracking the incorporation of the isotope into downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. oup.comnih.gov
For studying NADP(H)-dependent pathways, deuterium-labeled glucose is a particularly useful tracer. nih.gov The transfer of deuterium (B1214612) from the labeled glucose to NADP+ to form NADPH can be monitored. This allows for the direct quantification of the contribution of specific pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to the cytosolic NADPH pool. nih.gov By tracing the fate of these labeled hydrogen atoms, researchers can dissect the activity of compartmentalized redox reactions in both the cytosol and mitochondria. nih.gov This approach has been instrumental in understanding how cells maintain distinct NADPH pools in different subcellular locations and how these pools are utilized for various biosynthetic and antioxidant functions.
Genetic Modulation Strategies for Investigating NADP(H) Levels (e.g., Gene Overexpression, Silencing)
Manipulating the expression of genes that encode for enzymes involved in NADP(H) metabolism is a valuable strategy for investigating the functional consequences of altered NADP(H) levels. nih.gov By overexpressing or silencing specific genes, researchers can perturb the intracellular NADP(H) pools and observe the effects on cellular processes.
Gene Overexpression: Overexpression of enzymes that produce NADPH can lead to an increase in its intracellular concentration. For example, the overexpression of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway, has been shown to elevate cellular NADPH levels. nih.gov Similarly, overexpression of NAD+ kinase (NADK), the enzyme that phosphorylates NAD+ to form NADP+, can also increase the cellular NADPH pool. nih.gov These approaches have been used to study the protective effects of elevated NADPH against oxidative stress.
Theoretical and Computational Modeling of Nadp H Networks
Kinetic Modeling of NADP(H)-Dependent Metabolic Pathways and Flux Control
Kinetic modeling is a powerful tool for analyzing the dynamics of metabolic pathways that depend on NADP(H). By creating mathematical representations of these pathways, researchers can simulate the concentrations of metabolites and the rates of enzymatic reactions over time. mdpi.com This approach provides insights into how the availability and ratio of NADPH to NADP⁺ influence the flow of molecules, or flux, through a given pathway.
Physiology-based kinetic models have been developed to unravel the molecular basis of NAD(P)H fluorescence transients, which are used to monitor mitochondrial function in real-time. nih.govresearchgate.net These models integrate major metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle with electrophysiological processes. researchgate.net Simulations using these models can reproduce experimentally observed NAD(P)H responses to neuronal stimulation, helping to dissect the contributions of various processes like calcium dynamics, substrate supply, and ATP demand. nih.gov
Table 1: Factors Influencing NAD(P)H Transients in Kinetic Models
| Influencing Factor | Metabolic Process Affected | Model Prediction |
|---|---|---|
| Intracellular Calcium Dynamics | Activation of TCA cycle dehydrogenases | Increased NADH production |
| ATP Demand | Increased oxidative phosphorylation | Initial dip in NAD(P)H fluorescence |
| Substrate Supply (Glucose, Pyruvate) | Glycolysis, Pyruvate (B1213749) Dehydrogenase activity | Modulates the rate of NAD(H) and NADP(H) regeneration |
These detailed models, often comprising a system of ordinary differential equations, are parameterized with experimental data on enzyme kinetics. mdpi.com They allow researchers to perform a control analysis of a plant or animal metabolic system, identify potential targets for biotechnological manipulation, and understand the regulatory importance of different enzymes in a pathway. researchgate.net
Network Analysis of NADP(H) Interacting Enzymes and Compensatory Mechanisms
NADP(H) acts as a central hub in cellular metabolism, connecting numerous enzymatic reactions. nih.gov Network analysis provides a systems-level view of the functional associations among NADP(H)-dependent enzymes. nih.govresearchgate.net The NADPH-producing enzyme network is a well-studied example, consisting of key enzymes that reduce NADP⁺ to NADPH. nih.gov
This network includes:
Cytosolic Isocitrate Dehydrogenase (IDH)
Cytosolic Malic Enzyme (MEN)
Glucose-6-Phosphate Dehydrogenase (G6PD)
6-Phosphogluconate Dehydrogenase (6PGD)
Studies in organisms like Drosophila melanogaster show that the interactions within this network are not static but change in response to different environmental conditions, such as oxidative stress or starvation. nih.gov For instance, under oxidative stress, there is an increased demand for NADPH to support antioxidant systems. This can lead to greater responses from NADP-reducing enzymes, with the contributions of G6PD and IDH being particularly accentuated. nih.gov In contrast, under starvation conditions, the role of MEN may become more prominent. nih.gov This demonstrates that the network possesses compensatory mechanisms, where the roles and interactions of enzymes can be adjusted to maintain the crucial NADPH/NADP⁺ balance. nih.gov
Analysis of these networks reveals that a reduction in the activity of one enzyme can be associated with changes in another. For example, lowered IDH activity has been linked to lower MEN activity, suggesting complex regulatory controls beyond simple compensation. nih.gov These interactions highlight the intricate homeostatic regulation that governs cellular NADP(H) pools. dntb.gov.ua
Application of Graph Theory and Automata Modeling for Metabolic Network Evolution
Graph theory has become a primary tool for modeling biological networks, including metabolic pathways. ucm.esmdpi.com In this approach, a metabolic network is represented as a directed graph where nodes are metabolites and edges represent the biochemical reactions catalyzed by enzymes. mdpi.comaber.ac.uk This mathematical representation allows for the analysis of the network's structure, connectivity, and the potential paths that molecules can take. aber.ac.uk
Graph theory is particularly useful for studying the evolution of metabolic networks. ucm.es By representing pathways as graphs, researchers can simulate how these networks might have emerged and optimized over time. semanticscholar.org One approach models enzymes as automata (computational agents that follow a set of rules) and uses genetic algorithms to simulate their evolution. ucm.es This has been applied to fundamental pathways like glycolysis and the Krebs cycle to show how Darwinian evolution can optimize a biological network. ucm.essemanticscholar.org
Table 2: Components of Graph Theory Models in Metabolism
| Graph Component | Biological Representation | Purpose in Analysis |
|---|---|---|
| Node (Vertex) | Metabolite (e.g., Glucose-6-Phosphate, Pyruvate) | Represents the chemical compounds in the pathway aber.ac.uk |
| Edge (Arc) | Enzyme-catalyzed reaction | Represents the transformation of one metabolite to another mdpi.com |
| Path | A sequence of reactions | Represents a metabolic pathway from a substrate to a product aber.ac.uk |
| Graph Weight | Reaction flux or rate | Can be used to represent the strength of interactions in a specific physiological state frontiersin.org |
While powerful, graph-based analyses face challenges, such as how to treat "pool metabolites" like ATP, NAD⁺, and NADP⁺. These cofactors are involved in many reactions, and their inclusion can create highly connected, complex graphs that may obscure the primary metabolic transformations. aber.ac.uk Therefore, a key challenge is developing a consensus on the most effective way to construct these graphs for meaningful biological interpretation. frontiersin.org
Leveraging Artificial Intelligence and Large Dataset Analysis in Redox Regulation
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to analyze the vast and complex datasets generated in biological research, including the study of redox regulation. mdpi.comnih.gov These data-driven approaches can identify patterns and make predictions that are difficult to achieve through traditional methods alone. diva-portal.org
In the context of redox biology, ML algorithms can be trained on large-scale biochemical and genomic data to model the effects of various stimuli on oxidative stress pathways. mdpi.com For example, supervised machine learning models can be developed to predict oxidative stress outcomes based on integrated biochemical markers, providing deeper mechanistic insight into redox disruption. mdpi.com
Large-scale analysis of redox-sensitive proteins is another area where computational tools are vital. Sequence-based prediction tools can identify protein regions that are sensitive to redox conditions, revealing how widespread these regulatory mechanisms are across different organisms. biorxiv.org Such analyses show that redox-sensitive regulation is a significant phenomenon involved in a wide range of biological processes. biorxiv.org
Evolutionary Perspectives of Nadp H Metabolism
Conservation of NADP(H) Biosynthesis and Utilization Pathways Across Diverse Organisms
The fundamental pathways for the biosynthesis and utilization of NADP(H) are remarkably conserved across all domains of life—Archaea, Bacteria, and Eukarya—underscoring their ancient origins and indispensable roles in cellular function. researchgate.net
Biosynthesis of NADP(H):
The synthesis of NADP+ from NAD+ is a critical node in pyridine (B92270) nucleotide metabolism. This conversion is catalyzed by NAD+ kinase (NADK), an enzyme found in virtually all organisms. researchgate.netresearchgate.net The primary pathways for NAD+ biosynthesis, which provides the precursor for NADP+, are also highly conserved:
Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) as a precursor for NAD+ synthesis. It involves a three-step process that is conserved from bacteria to humans. nih.govbrennerlab.net
Salvage Pathway: This is the most predominant pathway in many cell types and recycles nicotinamide (B372718) (NAM) and other intermediates back into the NAD+ pool. nih.gov The core enzymes of this pathway are found across diverse taxa.
The convergence of these pathways on the intermediate nicotinic acid mononucleotide (NaMN) highlights a conserved hub in NAD+ metabolism. brennerlab.net
Utilization of NADP(H):
NADPH primarily serves as the major electron donor in reductive biosynthesis and for antioxidant defense. themedicalbiochemistrypage.org Key NADPH-utilizing pathways are deeply rooted in the evolutionary tree:
Anabolic Reactions: NADPH provides the reducing power for the synthesis of fatty acids, steroids, and nucleic acids. themedicalbiochemistrypage.org The enzymes involved in these pathways are highly conserved.
Antioxidant Systems: The glutathione (B108866) and thioredoxin systems, which are crucial for detoxifying reactive oxygen species (ROS), are dependent on NADPH. These systems are ubiquitous, reflecting the ancient and persistent threat of oxidative stress. themedicalbiochemistrypage.org
Photosynthesis: In photosynthetic organisms, NADPH is a direct product of the light-dependent reactions and is used to fix carbon dioxide in the Calvin cycle. wikipedia.org This process is a cornerstone of life on Earth and showcases a fundamental utilization of NADPH.
The table below summarizes the major conserved pathways of NADP(H) biosynthesis and utilization.
| Pathway Category | Pathway Name | Key Function | General Conservation |
| Biosynthesis | De Novo Synthesis | NAD+ formation from amino acids | Widespread with some variations |
| Preiss-Handler Pathway | NAD+ formation from nicotinic acid | Highly conserved | |
| Salvage Pathway | Recycling of nicotinamide and intermediates to NAD+ | Predominant and highly conserved | |
| NAD+ to NADP+ Conversion | Phosphorylation of NAD+ by NADK | Universal | |
| Utilization | Reductive Biosynthesis | Fatty acid, steroid, and nucleotide synthesis | Highly conserved |
| Antioxidant Defense | Glutathione and thioredoxin systems | Ubiquitous | |
| Photosynthesis (in phototrophs) | Carbon fixation | Conserved in photosynthetic organisms |
Divergence and Specialization of NADP(H) Enzyme Families and Isoforms
While the core pathways of NADP(H) metabolism are conserved, the enzymes that catalyze these reactions have undergone significant divergence and specialization throughout evolution. This has resulted in a diverse array of enzyme families and isoforms with distinct kinetic properties, subcellular localizations, and regulatory mechanisms, allowing organisms to fine-tune their metabolism to specific needs. nih.gov
A prominent example of this divergence is seen in the enzymes responsible for generating NADPH. While the pentose (B10789219) phosphate (B84403) pathway is a major source of NADPH in many organisms, other enzymes have evolved to play crucial roles in specific tissues or under particular conditions. themedicalbiochemistrypage.orgwikipedia.org These include NADP-dependent isoforms of:
Isocitrate Dehydrogenase (IDH): Cytosolic and mitochondrial isoforms exist, with the cytosolic form being a significant source of NADPH for fatty acid synthesis. wikipedia.org
Malic Enzyme (ME): Like IDH, malic enzyme has multiple isoforms with distinct localizations and functions in generating NADPH. wikipedia.org
Glutamate (B1630785) Dehydrogenase (GDH): This enzyme can also contribute to the NADPH pool. wikipedia.org
The evolution of distinct isoforms for these enzymes allows for compartmentalization of NADP(H) metabolism, with separate pools of NADPH being maintained in the cytoplasm, mitochondria, and other organelles to support specialized functions. nih.gov
The table below provides an overview of key NADP(H)-related enzyme families and the functional significance of their isoform divergence.
| Enzyme Family | Isoform Examples | Subcellular Localization | Functional Specialization |
| NAD+ Kinase (NADK) | NADK1, NADK2 | Cytoplasm, Mitochondria | Regulates distinct NADP(H) pools for cytosolic and mitochondrial processes. themedicalbiochemistrypage.org |
| Isocitrate Dehydrogenase (IDH) | IDH1 (cytosolic), IDH2 (mitochondrial) | Cytoplasm, Mitochondria | Cytosolic IDH1 is a major source of NADPH for reductive biosynthesis. wikipedia.org |
| Malic Enzyme (ME) | ME1 (cytosolic), ME2/3 (mitochondrial) | Cytoplasm, Mitochondria | Contribute to NADPH production for fatty acid synthesis and other metabolic pathways. themedicalbiochemistrypage.org |
| NADPH Oxidase (NOX) | NOX1, NOX2, NOX4, etc. | Plasma membrane, endosomes | Generate reactive oxygen species for signaling and defense; isoforms show tissue-specific expression and different activation mechanisms. nih.gov |
Furthermore, the evolution of the binding domains of NADP(H)-dependent enzymes showcases both divergent and convergent evolutionary pathways. While many share a common structural fold, such as the Rossmann fold for binding the dinucleotide cofactor, the specifics of these domains have been tailored to confer specificity for NADP(H) over NAD(H) and to interact with a wide variety of substrates. nih.govwikipedia.org
Adaptive Evolution of NADP(H) Metabolism in Response to Environmental Niches and Physiological Demands
The diversity in NADP(H) metabolism across different species is a testament to its adaptive evolution in response to varying environmental pressures and physiological requirements. researchgate.net The relative importance of different NADPH-producing pathways can shift dramatically depending on the organism's lifestyle and habitat.
For instance, in photosynthetic organisms, the light-dependent reactions of photosynthesis are the primary source of NADPH. wikipedia.org In contrast, heterotrophic organisms rely on the catabolism of organic compounds to generate reducing equivalents, and the pentose phosphate pathway, along with the activities of enzymes like IDH and ME, are the main contributors to the NADPH pool. themedicalbiochemistrypage.org
Responses to Environmental Stress:
The plasticity of NADP(H) metabolism is particularly evident in responses to environmental stress. Oxidative stress, for example, leads to an increased demand for NADPH to regenerate antioxidant defenses. nih.govresearchgate.net Studies in Drosophila melanogaster have shown that under oxidative stress, the contributions of Glucose-6-Phosphate Dehydrogenase (G6PD) and Isocitrate Dehydrogenase (IDH) to the NADPH pool are accentuated. nih.govresearchgate.net In contrast, under starvation conditions, malic enzyme (ME) appears to play a more significant role. nih.govresearchgate.net
Metabolomic studies in rats subjected to acute restraint stress have revealed significant decreases in liver NADP levels, suggesting a rapid mobilization of this cofactor to counteract the physiological stress. mdpi.com This highlights the dynamic regulation of NADP(H) pools in response to acute challenges.
The table below summarizes the adaptive responses of NADP(H) metabolism to different environmental and physiological conditions based on experimental findings.
| Condition | Organism/Model | Key Adaptive Response | Primary NADPH-Producing Pathways Involved |
| Oxidative Stress | Drosophila melanogaster | Increased demand for NADPH for antioxidant defense. | Glucose-6-Phosphate Dehydrogenase (G6PD), Isocitrate Dehydrogenase (IDH). nih.govresearchgate.net |
| Starvation | Drosophila melanogaster | Altered metabolic flux to conserve resources and maintain redox balance. | Malic Enzyme (ME). nih.govresearchgate.net |
| Acute Physiological Stress | Rat (restraint model) | Depletion of liver NADP pools. | Implies broad engagement of NADP(H)-dependent pathways. mdpi.com |
| Photosynthesis | Plants, Algae, Cyanobacteria | High-flux NADPH production driven by light energy. | Photosystem I. wikipedia.org |
The evolution of specific enzyme isoforms with altered kinetic properties or regulatory sensitivities has been a key mechanism for adapting NADP(H) metabolism to new environmental niches. This ongoing evolutionary process ensures that organisms can maintain redox homeostasis and support essential biosynthetic reactions in the face of diverse and changing environmental demands.
Q & A
Basic Research Questions
Q. How can NADP monopotassium salt concentration be accurately quantified in enzymatic assays?
- Methodological Answer : Use UV spectrophotometry at 340 nm (ε = 6.3 l·mmol⁻¹·cm⁻¹) for enzymatic quantification. For non-enzymatic quantification, measure absorbance at 260 nm (ε = 18 l·mmol⁻¹·cm⁻¹). Validate with enzymatic activity assays, ensuring buffer compatibility (e.g., phosphate buffers at pH 7.0–7.8) to avoid interference .
Q. What analytical methods are recommended for assessing the purity of NADP monopotassium salt?
- Methodological Answer :
- Enzymatic assays : Measure activity via glucose-6-phosphate dehydrogenase (G6PDH) coupling to confirm functional purity (≥88% NADP content) .
- HPLC : Compare with disodium salt protocols (≥98% purity via reverse-phase HPLC), noting that salt forms may require method adjustments .
- Ancillary tests : Flame photometry for potassium content (4.5 ± 0.5%) and Karl Fischer titration for water (≤6%) .
Q. What storage conditions optimize NADP monopotassium salt stability?
- Methodological Answer : Store lyophilized powder at +2°C to +8°C in airtight containers. Avoid repeated freeze-thaw cycles for reconstituted solutions. Stability data indicate integrity for ≥24 months under recommended conditions .
Advanced Research Questions
Q. How can experimental designs mitigate interference from contaminants (e.g., NAD or methanol) in NADP monopotassium salt preparations?
- Methodological Answer :
- Pre-screening : Use enzymatic assays (e.g., lactate dehydrogenase for NAD contamination; ≤0.5% NAD is acceptable) .
- Chromatography : Employ size-exclusion or ion-exchange chromatography to separate contaminants.
- Solvent checks : Gas chromatography (GC) for residual methanol (≤3%) .
Q. What factors influence NADP monopotassium salt stability in varying pH and temperature conditions?
- Methodological Answer :
- pH : Avoid extremes (<5 or >9), as hydrolysis accelerates. Use neutral buffers (e.g., 50 mM K₂HPO₄/KH₂PO₄, pH 7.0–7.8) for long-term stability .
- Temperature : Degradation increases above +8°C; validate thermal stability via accelerated aging studies (e.g., 25°C for 7 days) with HPLC monitoring .
Q. How can researchers optimize NADP monopotassium salt use in coupled enzyme systems (e.g., glucose-6-phosphate dehydrogenase assays)?
- Methodological Answer :
- Cofactor regeneration : Pair with NADPH-dependent enzymes (e.g., glutathione reductase) to maintain NADP+ cycling.
- Buffer optimization : Include 2–5 mM MgCl₂ to enhance G6PDH activity and 0.05% Triton X-100 to solubilize membrane-bound enzymes .
- Kinetic monitoring : Use real-time spectrophotometry at 340 nm to track NADPH formation, correcting for background absorbance .
Q. What are the implications of salt form (monopotassium vs. disodium) on experimental outcomes in redox studies?
- Methodological Answer :
- Cation effects : Potassium ions may influence ionic strength or enzyme kinetics differently than sodium. Compare activity in matched buffer systems (e.g., 100 mM KCl vs. NaCl).
- Solubility : Monopotassium salt solubility (50 mg/ml in water) may differ from disodium forms; adjust concentrations to avoid precipitation .
Contradictions and Considerations
- Purity Metrics : Disodium salt purity is often assessed via HPLC , while monopotassium salt relies on enzymatic activity (≥88%) due to structural differences .
- Extraction Methods : Protocols using KH₂PO₄ buffers (e.g., 40:40:20 acetonitrile:methanol:water) for NADP(H) extraction may require validation for salt-specific recovery rates .
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